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Cat. No.: B043439 Get Quote

4-Azidophlorizin: A Technical Guide for
Researchers
An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key

Photoaffinity Probe for Glucose Transporters

Abstract
4-Azidophlorizin, a derivative of the natural product phlorizin, is a potent tool in the study of

glucose transport mechanisms. Its utility as a high-affinity photoaffinity label allows for the

specific identification and characterization of glucose transporter proteins, particularly the

sodium-glucose cotransporters (SGLTs). This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and biological activity of 4-
Azidophlorizin. Detailed experimental protocols for its synthesis and application in

photoaffinity labeling are presented, alongside a summary of its inhibitory effects on SGLT1

and SGLT2. This document is intended to serve as a valuable resource for researchers,

scientists, and drug development professionals engaged in the study of glucose transport and

the development of novel therapeutics targeting SGLT proteins.

Chemical Structure and Physicochemical Properties
4-Azidophlorizin is a synthetic derivative of phlorizin, characterized by the introduction of an

azide group on the B-ring of the phloretin aglycone. This modification imparts photoreactive
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properties to the molecule while largely preserving its affinity for glucose transporters.

Chemical Structure:

IUPAC Name: 1-[4,6-dihydroxy-2-(β-D-glucopyranosyloxy)phenyl]-3-(4-azidophenyl)-1-

propanone

Molecular Formula: C₂₁H₂₃N₃O₉

Molecular Weight: 461.43 g/mol

CAS Number: 79541-46-1

Physicochemical Properties:

The physicochemical properties of 4-Azidophlorizin are summarized in the table below. These

properties are crucial for its handling, storage, and use in experimental settings.

Property Value

Appearance Off-white to orange solid

Solubility Slightly soluble in DMSO and Methanol

Storage Conditions Store at -20°C in the dark

Biological Activity and Inhibition of SGLTs
4-Azidophlorizin functions as a competitive inhibitor of sodium-glucose cotransporters, binding

to the same site as phlorizin. Its affinity for the glucose transporter has been characterized in

brush border membrane vesicles.

Inhibitory Activity:

The inhibitory constant (Kᵢ) of 4-Azidophlorizin for the glucose transporter in rat kidney brush

border membranes has been determined to be in the range of 3.2 to 5.2 μM[1]. This affinity is

comparable to that of phlorizin itself in this model system. It is important to note that the affinity

can vary between species, with a reportedly lower affinity for the transporter in rabbits[1]. While
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specific Kᵢ values for SGLT1 and SGLT2 isoforms are not readily available in the public domain,

its utility as a photoaffinity label for the intestinal Na+,D-glucose transporter (SGLT1) has been

demonstrated[2].

For comparison, other well-characterized SGLT inhibitors exhibit a range of affinities and

selectivities. For instance, canagliflozin has reported Kᵢ values of approximately 650 nM for

SGLT1 and is a highly selective SGLT2 inhibitor[3]. Sotagliflozin, a dual SGLT1/SGLT2 inhibitor,

shows selectivity for SGLT2 over SGLT1.

Experimental Protocols
Synthesis of 4-Azidophlorizin
The synthesis of 4-Azidophlorizin is typically achieved through a multi-step process starting

from phlorizin. A general synthetic scheme involves the nitration of phlorizin, followed by

reduction of the nitro group to an amine, and subsequent conversion of the amine to an azide.

Workflow for the Synthesis of 4-Azidophlorizin:
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Caption: Synthetic pathway for 4-Azidophlorizin from phlorizin.

Detailed Protocol (General Procedure):
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Step 1: Synthesis of 3-Nitrophlorizin: Phlorizin is carefully reacted with a nitrating agent, such

as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to introduce a

nitro group at the 3-position of the A-ring.

Step 2: Synthesis of 3-Aminophlorizin: The resulting 3-nitrophlorizin is then subjected to a

reduction reaction. This is commonly achieved through catalytic hydrogenation using

hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using other reducing agents

like tin(II) chloride in hydrochloric acid. This step converts the nitro group to an amino group.

Step 3: Synthesis of 4-Azidophlorizin: The 3-aminophlorizin is converted to a diazonium salt

by treatment with a solution of sodium nitrite in a strong acid (e.g., hydrochloric acid) at 0-

5°C. The unstable diazonium salt is then immediately reacted with sodium azide to yield 4-
Azidophlorizin. The product is then purified, typically by chromatography.

Photoaffinity Labeling of Glucose Transporters
4-Azidophlorizin is used to covalently label glucose transporters upon photoactivation. The

aryl azide group, when exposed to UV light, forms a highly reactive nitrene intermediate that

can insert into nearby C-H or N-H bonds of the protein, forming a stable covalent linkage.

Workflow for Photoaffinity Labeling:
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Caption: General workflow for photoaffinity labeling of glucose transporters.

Detailed Protocol:

Preparation of Biological Sample: Isolate membrane vesicles (e.g., intestinal or renal brush

border membranes) containing the target glucose transporters.

Incubation: Incubate the membrane preparation with 4-Azidophlorizin in a suitable buffer in

the dark to allow for binding to the transporter. To determine the specificity of labeling, a

control experiment should be performed in the presence of an excess of a non-photoreactive

competitor, such as phlorizin or D-glucose.

Photoactivation: Irradiate the sample with UV light at a wavelength that activates the azide

group (typically around 254 nm) for a specified period on ice. The reactive nitrene generated

will covalently bind to the transporter protein at or near the binding site.
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Quenching: After photolysis, quench any unreacted nitrene by adding a scavenger molecule,

such as dithiothreitol (DTT).

Analysis: The covalently labeled proteins are then separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE). The labeled protein can be identified by

autoradiography (if a radiolabeled version of 4-Azidophlorizin was used) or by Western

blotting using an antibody against the transporter of interest.

Spectroscopic and Photochemical Data
The characterization of 4-Azidophlorizin relies on various spectroscopic techniques. While a

complete public dataset is not readily available, the expected spectral features are outlined

below.

Expected Spectroscopic Data:
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Technique Expected Features

¹H NMR

Signals corresponding to the aromatic protons

of the A and B rings, the protons of the glucosyl

moiety, and the aliphatic protons of the

propanone linker. The introduction of the azide

group on the B-ring would cause a shift in the

signals of the adjacent aromatic protons

compared to phlorizin.

¹³C NMR

Resonances for the carbons of the two aromatic

rings, the carbonyl group, the glucosyl unit, and

the aliphatic chain.

FTIR

A characteristic strong absorption band for the

azide (N₃) stretching vibration, typically

observed in the range of 2100-2160 cm⁻¹. Other

prominent peaks would include those for O-H

stretching (hydroxyl groups), C=O stretching

(ketone), and C-O stretching (ether and

alcohol).

UV-Vis

The UV-Vis absorption spectrum is expected to

show characteristic peaks for the phlorizin

backbone with a potential shift or additional

band due to the azido-phenyl group. Aryl azides

typically exhibit a strong absorption band in the

UV region.

Photochemical Properties:

Quantitative photochemical data such as the molar extinction coefficient (ε) and quantum yield

(Φ) are essential for optimizing photoaffinity labeling experiments. While specific values for 4-
Azidophlorizin are not widely reported, aryl azides generally have molar extinction coefficients

in the range of 10³ to 10⁴ M⁻¹cm⁻¹ at their absorption maximum. The quantum yield for nitrene

formation upon photolysis is a critical parameter that influences the efficiency of labeling.

Conclusion
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4-Azidophlorizin remains a valuable chemical probe for the study of sodium-glucose

cotransporters. Its ability to bind with high affinity and to covalently label its target upon

photoactivation provides a powerful method for identifying and characterizing these important

membrane proteins. This guide has summarized the key chemical, physical, and biological

properties of 4-Azidophlorizin and provided an overview of its synthesis and application.

Further detailed characterization of its isoform-specific inhibitory activity and its photochemical

properties will undoubtedly enhance its utility in the ongoing research of glucose transport and

the development of related therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. [논문]4-Azidophlorizin, a high affinity probe and photoaffinity label for the glucose
transporter in brush border membranes [scienceon.kisti.re.kr]

2. Photoaffinity labeling and identification of (a component of) the small-intestinal Na+,D-
glucose transporter using 4-azidophlorizin - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT
1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches
[frontiersin.org]

To cite this document: BenchChem. [Chemical structure and properties of 4-Azidophlorizin.].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043439#chemical-structure-and-properties-of-4-
azidophlorizin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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